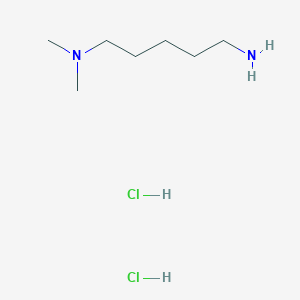
1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₈N₂·2HCl. It is a derivative of cyclopropylmethanamine and 4-methylpyridine, featuring a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methylpyridin-2-yl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of cyclopropylmethanamine with 4-methylpyridine-2-boronic acid. The reaction typically requires a palladium catalyst, a base such as sodium tert-butoxide, and a suitable solvent like toluene or dioxane.
Reductive Amination: Another common synthetic route is reductive amination, where cyclopropylmethanamine is reacted with 4-methylpyridine-2-carbaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Cyclopropylmethanone derivatives
Reduction Products: Cyclopropylmethanamine derivatives
Substitution Products: Various substituted cyclopropylmethanamines
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting or activating specific biochemical processes.
Comparaison Avec Des Composés Similaires
Cyclopropylmethanamine
4-Methylpyridine
Other cyclopropyl-substituted amines
Uniqueness: 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds
Propriétés
Numéro CAS |
1269053-80-6 |
|---|---|
Formule moléculaire |
C10H16Cl2N2 |
Poids moléculaire |
235.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



